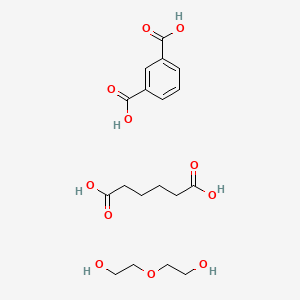
Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol
描述
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) is a complex polymeric compound. It is formed by the polymerization of 1,3-benzenedicarboxylic acid (also known as isophthalic acid), hexanedioic acid (adipic acid), and 2,2’-oxybis(ethanol) (diethylene glycol). This compound is known for its applications in the production of high-performance materials, particularly in the field of polymer chemistry.
属性
CAS 编号 |
35164-40-0 |
|---|---|
分子式 |
C18H26O11 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C8H6O4.C6H10O4.C4H10O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI 键 |
YEFYJOCLICGRCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) typically involves a polycondensation reaction. The process begins with the esterification of 1,3-benzenedicarboxylic acid and hexanedioic acid with 2,2’-oxybis(ethanol). This reaction is usually carried out in the presence of a catalyst, such as titanium tetraisopropoxide, at elevated temperatures (around 200-250°C) under reduced pressure to remove the water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this polymer involves continuous polycondensation processes. The reactants are fed into a reactor where they undergo esterification and subsequent polycondensation. The reaction conditions are carefully controlled to ensure high molecular weight and desired polymer properties. The polymer is then extruded, cooled, and pelletized for further processing.
化学反应分析
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) can undergo various chemical reactions, including:
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield the monomeric units.
Oxidation: The polymer can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Cross-linking: The polymer can be cross-linked with agents such as diisocyanates to enhance its mechanical properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Cross-linking: Diisocyanates such as toluene diisocyanate are used under controlled conditions to achieve the desired degree of cross-linking.
Major Products Formed
Hydrolysis: Yields 1,3-benzenedicarboxylic acid, hexanedioic acid, and 2,2’-oxybis(ethanol).
Oxidation: Produces oxidized derivatives with functional groups like carboxylic acids.
Cross-linking: Results in a cross-linked polymer network with enhanced mechanical properties.
科学研究应用
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) has a wide range of applications in scientific research:
Polymer Chemistry: Used as a precursor for the synthesis of high-performance polymers and copolymers.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Industrial Applications: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical strength.
作用机制
The mechanism of action of 1,3-benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) is primarily based on its polymeric structure. The polymer chains interact through van der Waals forces, hydrogen bonding, and covalent cross-links, which contribute to its mechanical properties. The presence of ester linkages in the polymer backbone allows for hydrolytic degradation under specific conditions, making it suitable for biodegradable applications.
相似化合物的比较
Similar Compounds
Polyethylene terephthalate (PET): A polymer formed from terephthalic acid and ethylene glycol.
Polybutylene terephthalate (PBT): A polymer formed from terephthalic acid and 1,4-butanediol.
Polytrimethylene terephthalate (PTT): A polymer formed from terephthalic acid and 1,3-propanediol.
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) is unique due to the combination of its monomeric units, which impart specific properties such as flexibility, chemical resistance, and thermal stability. Unlike PET and PBT, which are more rigid, this polymer offers a balance of flexibility and strength, making it suitable for a wider range of applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


